![molecular formula C6H13NO2 B1601401 Methyl 3-amino-2,2-dimethylpropanoate CAS No. 25307-82-8](/img/structure/B1601401.png)
Methyl 3-amino-2,2-dimethylpropanoate
Overview
Description
Methyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H13NO2. It is a derivative of propanoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, yielding the desired methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures between 50-70°C and the use of excess methanol to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-amino-2,2-dimethylpropanoate serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions:
- Oxidation: The amino group can be oxidized to produce nitroso or nitro derivatives.
- Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
- Substitution: The amino group participates in nucleophilic substitution reactions, leading to the formation of amides and other derivatives .
Pharmaceutical Development
Research has indicated that derivatives of this compound exhibit potential pharmacological properties. For instance:
- Antitumor Activity: Derivatives have been synthesized and tested for their cytotoxic effects against cancer cells. A study demonstrated that certain modifications led to compounds with significant antiproliferative activity against HeLa cells, outperforming standard drugs like doxorubicin in efficacy .
- Histone Deacetylase Inhibitors (HDACIs): Structure modifications of this compound have yielded potent HDACIs, which are crucial in cancer therapy due to their role in regulating gene expression .
Compound Type | Activity | Reference |
---|---|---|
HDACIs | Potent inhibitors against cancer cell proliferation | |
Antitumor | Significant cytotoxicity compared to doxorubicin |
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for various modifications that can lead to new chemical entities with specific properties desired in industrial applications.
Case Study 1: Synthesis of Antitumor Agents
A series of compounds derived from this compound were synthesized and evaluated for their anticancer properties. The study involved modifying the structure to enhance activity against specific cancer cell lines. Results showed that some derivatives had IC50 values significantly lower than established chemotherapeutics, indicating a promising avenue for drug development .
Case Study 2: Development of HDAC Inhibitors
Research focused on modifying this compound led to the discovery of novel HDAC inhibitors. These compounds were tested for their ability to inhibit histone deacetylase activity in vitro and demonstrated potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism by which methyl 3-amino-2,2-dimethylpropanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The amino group can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis, releasing the active acid form .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
Methyl 3-hydroxy-2,2-dimethylpropanoate: Lacks the amino group, leading to different reactivity and applications.
3-Amino-2,2-dimethylpropanoic acid: The parent acid form, which can be esterified to form the methyl ester.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Biological Activity
Methyl 3-amino-2,2-dimethylpropanoate (MDMP) is a compound that has garnered attention in various fields of biochemical research due to its biological activity and potential therapeutic applications. This article will explore the biological activity of MDMP, focusing on its mechanisms of action, applications in cancer research, and other relevant findings.
Chemical Structure and Properties
This compound is characterized by its amino group and ester functionality, which play crucial roles in its biological interactions. The molecular formula for MDMP is , and it exhibits properties conducive to forming hydrogen bonds and participating in electrostatic interactions with biological targets .
The biological activity of MDMP primarily arises from its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds, influencing the conformation and activity of proteins involved in various pathways. Notably, MDMP has been studied for its potential as a histone deacetylase inhibitor (HDACI), which can alter gene expression patterns associated with cancer progression .
Anticancer Activity
Recent studies have demonstrated that derivatives of MDMP exhibit significant antiproliferative effects against various cancer cell lines:
- Inhibitory Concentration (IC50) Values : In a series of experiments involving HCT-116 colon cancer cells, several modified derivatives of MDMP showed IC50 values ranging from to . Specifically, compounds 7a and 7g exhibited the highest inhibitory activity at while others had varying degrees of effectiveness .
- Mechanistic Insights : The antiproliferative effects were further corroborated through molecular docking studies, indicating that these compounds may induce apoptosis in cancer cells by disrupting critical cellular pathways .
Compound | IC50 (mg/mL) | Cell Line |
---|---|---|
7a | 0.12 | HCT-116 |
7g | 0.12 | HCT-116 |
7d | 0.81 | HCT-116 |
Case Studies and Research Findings
- Synthesis and Modification : A study reported the synthesis of a series of MDMP derivatives aimed at enhancing HDAC inhibition. The modifications included structural alterations that significantly improved their bioactivity against cancer cell lines .
- Comparative Studies : In comparative analyses with standard chemotherapeutics like doxorubicin, certain MDMP derivatives showed superior antiproliferative activity against HeLa cells, suggesting their potential as alternative therapeutic agents in oncology .
- Toxicological Assessments : Toxicity evaluations indicated that while some derivatives exhibited potent anticancer properties, they also necessitated careful assessment regarding their safety profiles for potential clinical applications .
Properties
IUPAC Name |
methyl 3-amino-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)5(8)9-3/h4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPDSQCYSZORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534761 | |
Record name | Methyl 3-amino-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25307-82-8 | |
Record name | Methyl 3-amino-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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